REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[CH2:20]=[O:21]>C(#N)C>[OH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:20]=[O:21] |f:1.2.3|
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Name
|
|
Quantity
|
227.4 g
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
186.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
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600 g
|
Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to reflux
|
Type
|
CUSTOM
|
Details
|
Methanol was removed over 3 hours by distillation
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The weight of the methanol removed (vapor temperature 60-65° C.)
|
Type
|
TEMPERATURE
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Details
|
The solution was cooled to 60° C.
|
Type
|
ADDITION
|
Details
|
added to 900 mL of water
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Type
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EXTRACTION
|
Details
|
extracted with 150 g of ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed once with 300 mL of tap water
|
Type
|
CUSTOM
|
Details
|
stripped on a rotary evaporator at 10 mm pressure and 85° C. bath temperature
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |